1-(4-Trimethylsilylphenyl)piperazine CAS number and properties
1-(4-Trimethylsilylphenyl)piperazine CAS number and properties
An In-depth Technical Guide to 1-(4-Trimethylsilylphenyl)piperazine: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 1-(4-trimethylsilylphenyl)piperazine, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, outline a robust synthetic pathway with detailed experimental protocols, and explore its expected spectral characteristics. Furthermore, this document discusses the compound's prospective applications, drawing parallels from the well-established utility of the phenylpiperazine and trimethylsilyl moieties in contemporary research and development. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: A Scaffold of Opportunity
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and versatile biological activities.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in modulating pharmacokinetic and pharmacodynamic profiles.[1][2] The incorporation of a trimethylsilyl (TMS) group onto the phenyl ring introduces a unique element that can enhance lipophilicity, improve metabolic stability, and serve as a versatile synthetic handle for further chemical elaboration.
1-(4-Trimethylsilylphenyl)piperazine, therefore, represents a confluence of these two valuable pharmacophores. It is a key building block for creating novel molecular entities with tailored properties. This guide aims to be a definitive resource on its core characteristics and potential, providing the foundational knowledge necessary for its effective application.
Physicochemical Properties and Specifications
The fundamental properties of 1-(4-trimethylsilylphenyl)piperazine are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 496808-09-4 | [3][][5] |
| Molecular Formula | C13H22N2Si | [3][] |
| Molecular Weight | 234.42 g/mol | [3] |
| IUPAC Name | trimethyl-(4-piperazin-1-ylphenyl)silane | [] |
| Purity | ≥97% (Typical) | [3] |
| Appearance | Off-white to light yellow solid (Expected) | General chemical knowledge |
| Canonical SMILES | C(C)C1=CC=C(C=C1)N2CCNCC2 | [] |
| InChI Key | AKRIFFWDLAVYIS-UHFFFAOYSA-N | [] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the currently available literature.
Synthesis and Purification: A Methodological Approach
While a specific, peer-reviewed synthesis for 1-(4-trimethylsilylphenyl)piperazine is not extensively documented, a robust protocol can be designed based on well-established N-arylation reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.
Proposed Synthetic Workflow
The logical pathway for synthesis involves the coupling of piperazine with a commercially available silylated aryl halide.
Caption: Proposed synthesis workflow for 1-(4-trimethylsilylphenyl)piperazine.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
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Inert Atmosphere Preparation: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
To the flask, add 1-bromo-4-(trimethylsilyl)benzene (1.0 eq), piperazine (2.0 eq, using an excess helps to minimize double arylation), sodium tert-butoxide (NaOtBu) (1.4 eq) as the base.
-
Add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃; 0.01-0.05 eq) and the phosphine ligand (e.g., Xantphos; 0.02-0.10 eq).
-
Causality: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle. The phosphine ligand stabilizes the palladium species and facilitates the reaction. The base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.
-
-
Solvent Addition and Reflux: Add anhydrous toluene or dioxane via cannula. Stir the mixture and heat to reflux (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. Extraction isolates the desired product from the aqueous phase.
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-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or hexanes/ethyl acetate with triethylamine) to isolate the pure product.
-
Causality: Chromatography separates the target compound from unreacted starting materials, catalyst residues, and byproducts based on polarity. The addition of triethylamine can prevent the product from sticking to the acidic silica gel.
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Spectral Characterization (Predicted)
-
¹H NMR:
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Trimethylsilyl Protons: A sharp singlet integrating to 9 protons is expected around δ 0.25 ppm. This upfield shift is characteristic of silicon-bound methyl groups.
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Aromatic Protons: Two doublets are expected for the 1,4-disubstituted benzene ring, likely in the δ 6.8-7.5 ppm range. The protons ortho to the piperazine group will appear more upfield than those ortho to the TMS group.
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Piperazine Protons: Two multiplets (or broad singlets), each integrating to 4 protons, are anticipated. The protons attached to the nitrogen linked to the aryl ring (N-Ar) will be downfield (approx. δ 3.1-3.3 ppm) compared to the protons on the other side of the ring (N-H, approx. δ 2.9-3.1 ppm).[8]
-
N-H Proton: A broad singlet, which may be exchangeable with D₂O, is expected for the secondary amine proton.
-
-
¹³C NMR:
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Trimethylsilyl Carbons: A signal around δ -1.0 ppm.
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Piperazine Carbons: Two distinct signals are expected, one for the carbons adjacent to the aryl-substituted nitrogen (approx. δ 50 ppm) and another for the carbons adjacent to the NH group (approx. δ 45 ppm).[8]
-
Aromatic Carbons: Four signals are expected for the phenyl ring, including the ipso-carbons attached to the piperazine and TMS groups.
-
-
FT-IR Spectroscopy:
-
N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹.
-
C-H Stretch (Aromatic & Aliphatic): Bands in the 3100-2800 cm⁻¹ region.
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C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[8]
-
Si-C Stretch: Characteristic absorptions around 1250 cm⁻¹ and 840 cm⁻¹.
-
-
Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be readily observable at m/z 234 or 235, respectively, confirming the molecular weight.
Applications in Research and Development
1-(4-Trimethylsilylphenyl)piperazine is not just a molecule but a platform for innovation. Its structure is amenable to a wide range of chemical transformations, making it a valuable intermediate.
Caption: Versatility of 1-(4-trimethylsilylphenyl)piperazine as a chemical intermediate.
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Drug Discovery: The secondary amine of the piperazine ring is a prime site for modification via alkylation, acylation, reductive amination, or sulfonylation. This allows for the systematic exploration of chemical space to develop ligands for various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and kinases.[10] The phenylpiperazine core is a well-known pharmacophore in CNS-active agents and other therapeutic areas.
-
Bioorthogonal Chemistry: The TMS group can be a precursor to other functionalities. For instance, it can be replaced with a halogen (e.g., iodine or bromine) via ipso-substitution, which can then be used in further cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures.
-
Materials Science: Silyl-containing organic molecules can serve as precursors for Chemical Vapor Deposition (CVD) to create thin films of silicon carbonitride (SiCN), which have applications in electronics and coatings.[11]
Safety, Handling, and Storage
Proper handling of 1-(4-trimethylsilylphenyl)piperazine is essential for laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Handling:
-
Storage:
Conclusion
1-(4-Trimethylsilylphenyl)piperazine is a strategically designed chemical building block that offers significant advantages for synthetic chemists. Its combination of a reactive piperazine moiety and a versatile trimethylsilyl group provides a dual handle for molecular elaboration. By understanding its properties, synthesis, and potential applications as detailed in this guide, researchers can effectively utilize this compound to accelerate innovation in drug discovery and materials science.
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Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-17. [Link]
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Wadsam, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. [Link]
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Parlak, C., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. International Journal of Engineering and Applied Sciences, 6(2), 27-36. [Link]
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Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 999-1006. [Link]
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Alver, Ö., et al. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 851-858. [Link]
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Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]
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